molecular formula C10H11FN2O B2801441 3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine CAS No. 1565473-37-1

3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B2801441
CAS No.: 1565473-37-1
M. Wt: 194.209
InChI Key: MFQPKJCTZAEHEA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors has been explored to improve the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both the fluoropyridine and pyrrolidine moieties makes it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQPKJCTZAEHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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